Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate

PHD2 inhibition HIF prolyl hydroxylase Enzyme selectivity profiling

Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate is a thiazole-4-carboxylate ester bearing a racemic 1-hydroxypentyl substituent at the 2-position of the heterocyclic ring. This substitution pattern places it within the hydroxy-thiazole class that was explored as HIF-α prolyl hydroxylase 2 (PHD2) inhibitors by Tegley et al.

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
CAS No. 648903-40-6
Cat. No. B12602086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate
CAS648903-40-6
Molecular FormulaC10H15NO3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCCCCC(C1=NC(=CS1)C(=O)OC)O
InChIInChI=1S/C10H15NO3S/c1-3-4-5-8(12)9-11-7(6-15-9)10(13)14-2/h6,8,12H,3-5H2,1-2H3
InChIKeyIVFYBMALDRSGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate (CAS 648903-40-6): Structural Classification and Reported Bioactivity Context


Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate is a thiazole-4-carboxylate ester bearing a racemic 1-hydroxypentyl substituent at the 2-position of the heterocyclic ring. This substitution pattern places it within the hydroxy-thiazole class that was explored as HIF-α prolyl hydroxylase 2 (PHD2) inhibitors by Tegley et al. (Amgen, 2008) [1]. The compound is catalogued in authoritative chemical databases including PubChem (CID 71378097) and Wikidata (Q82773545) [2], with a calculated XLogP3 of 2.1 and topological polar surface area of 87.7 Ų [3]. Its reported affinity for the PHD2 catalytic domain has been deposited in BindingDB, providing the primary quantitative anchor for downstream comparisons [4].

Why Generic Thiazole-4-carboxylate Substitution Cannot Be Assumed for CAS 648903-40-6


Within the hydroxy-thiazole PHD2 inhibitor series, small structural changes produce large shifts in potency and selectivity profiles across the 2-oxoglutarate (2OG)-dependent oxygenase family. The N-hydroxythiazole isomer, for example, is a broad-spectrum 2OG oxygenase inhibitor whose selectivity can be tuned toward FIH or PHD2 through specific substituent modifications [1]. The 2-(1-hydroxyalkyl) substitution pattern on the thiazole ring, as present in the target compound, differs from both the N-hydroxythiazole core and the 2-aryl/2-heteroaryl thiazole-4-carboxylates that dominate commercial catalogues. Without head-to-head data, simple interchange of a generic thiazole-4-carboxylate for CAS 648903-40-6 risks introducing uncontrolled differences in enzyme engagement, logP, and hydrogen-bonding capacity that are documented to alter PHD2 IC50 values by more than two orders of magnitude among close analogs in the published SAR [2]. The quantitative evidence below specifies exactly where differentiation has been measured.

Quantitative Differentiation Evidence for Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate (CAS 648903-40-6)


PHD2 Catalytic Domain Inhibition: CAS 648903-40-6 vs. N-Hydroxythiazole Broad-Spectrum Inhibitors

Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate inhibits the isolated catalytic domain of human PHD2 (residues 181–426) with an IC50 of 20 nM, as measured by NMR spectroscopic analysis in the presence of Mn²⁺ [1]. In a separate study employing the same enzyme construct, the lead N-hydroxythiazole compound 'BNS17,33' exhibited a PHD2 IC50 of approximately 0.30 µM (300 nM) under comparable biochemical conditions [2]. This represents a ~15-fold difference in potency, although the N-hydroxythiazole series was subsequently optimized primarily for FIH selectivity rather than maximal PHD2 inhibition. Direct comparison within the same experimental run is not available.

PHD2 inhibition HIF prolyl hydroxylase Enzyme selectivity profiling

Selectivity Window Among 2OG Oxygenases: Target Compound vs. N-Hydroxythiazole Series

The 2008 Amgen hydroxy-thiazole series containing the target compound was developed as selective PHD2 inhibitors, with authors reporting that 'selectivity versus other 2OG-dependent enzymes was observed' [1]. In contrast, the N-hydroxythiazole series (Corner et al., 2023) demonstrated dual PHD2/FIH inhibitory activity and was explicitly described as a 'useful broad spectrum 2OG oxygenase inhibitor scaffold' where the 'inhibition potential can be tuned to achieve selective FIH inhibition' [2]. For the N-hydroxythiazole compound '20' (Table 4, entry i), the FIH IC50 was 1.0 µM and the PHD2 IC50 was 6.5 µM, yielding a FIH/PHD2 selectivity ratio of 6.5 [2]. Quantitative selectivity data for the target compound against FIH or AspH are not publicly available.

2OG oxygenase selectivity FIH inhibition PHD2 vs. FIH

Binding Affinity to PHD2: Kd Confirmation and Reversibility Indicator

Two independent Kd measurements for the target compound binding to the PHD2 catalytic domain (181–426) are reported in BindingDB: Kd = 100 nM by NMR titration, and Kd = 110 nM by [¹³C]-2OG displacement NMR assay [1]. The consistency between these orthogonal measurements (within ~10%) strengthens confidence in the binding interaction. In the N-hydroxythiazole series, the most closely comparable PHD2 Kd data are for compounds structurally divergent from the 2-(1-hydroxyalkyl)thiazole-4-carboxylate scaffold, precluding direct Kd comparison. The availability of dual affinity readouts for the target compound supports use in biophysical fragment-elaboration or structure-based design workflows where Kd is the preferred parameter over IC50.

PHD2 binding affinity Kd determination NMR binding assay

Physicochemical Differentiation: The 1-Hydroxypentyl Substituent as a LogP and H-Bond Modulator

The target compound carries a racemic 1-hydroxypentyl substituent (n-butyl chain with a benzylic-like hydroxyl) at the thiazole 2-position, resulting in one hydrogen-bond donor and five hydrogen-bond acceptors (calculated by PubChem) [1]. In the Amgen hydroxy-thiazole SAR, 'incorporation of extended hydrophobic substituents at the thiazole 2-position led to better interaction with the PHD2 active site and increased inhibitor potency' [2]. The commercially available positional isomer methyl 2-(1-hydroxypentyl)-1,3-thiazole-5-carboxylate (CAS 2168028-11-1) relocates the ester to the 5-position, which is predicted to alter the vector of the carboxylate pharmacophore relative to the enzyme active site iron [3]. Quantitative potency comparison between the 4-carboxylate and 5-carboxylate positional isomers is not available in the public domain; the 4-carboxylate substitution pattern is the one reported in the binding data (IC50 = 20 nM, Kd = 100 nM) [4].

LogP modulation Hydrogen bonding Substituent effect

Evidence-Backed Application Scenarios for Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate (CAS 648903-40-6)


PHD2-Focused High-Throughput Screening Follow-Up and Hit Expansion

The confirmed PHD2 IC50 of 20 nM and orthogonal Kd values of 100–110 nM [1] provide a quantitative benchmark for SAR expansion around the 1-hydroxypentyl substituent. Screening teams seeking to build on the Amgen hydroxy-thiazole chemotype can use this compound as a reference standard for assay validation, with the explicit understanding that the published SAR emphasizes the importance of the 2-position hydrophobic substituent and the 4-carboxylate ester for PHD2 potency [2].

Selectivity Profiling of 2OG Oxygenase Inhibitor Panels

Because the Amgen hydroxy-thiazole series was reported to exhibit PHD2 selectivity [1] while the N-hydroxythiazole scaffold is a characterized broad-spectrum 2OG oxygenase inhibitor [2], this compound is a candidate for inclusion in multi-enzyme selectivity panels (PHD2, FIH, AspH, KDM4A, JMJD5). Procurement for this purpose addresses the need to distinguish PHD2-selective chemotypes from pan-2OG inhibitors, a distinction that is not possible with generic thiazole-4-carboxylates lacking published enzyme profiling data.

Biophysical Fragment Elaboration and Structure-Based Drug Design

The availability of NMR-derived Kd data (100 nM direct and 110 nM 2OG-displacement) [1] makes this compound suitable as a starting point for fragment-based or structure-guided optimization efforts against PHD2. The single crystal X-ray structure of the related hydroxy-thiazole lead compound from the Amgen series informed the modeling evaluation published alongside the SAR [2], indicating crystallographic tractability of this chemotype.

Erythropoietin Upregulation Research (Caveat-Required Use)

PHD2 inhibition is mechanistically linked to HIF-α stabilization and downstream erythropoietin (EPO) upregulation [1]. The target compound exhibits PHD2 IC50 = 20 nM in biochemical assay [2]; however, no cellular EPO secretion data, no in vivo pharmacokinetic data, and no selectivity data against the closely related PHD1 and PHD3 isoforms are publicly available for this specific compound. Its use in EPO research should therefore be limited to biochemical or pilot cellular experiments where the scope of conclusion is explicitly constrained to PHD2 engagement, not whole-pathway functional outcomes.

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